Antibacterial Potency Gap: 3,4-Dichloro Substitution Remains Uncharacterized vs. Validated 4-Nitro and 3-Nitro Analogs
In the primary screen at 32 μg/mL, the 3-nitro analog (compound 17) achieved 99.4% growth inhibition against S. aureus MRSA and 98.2% against MDR-A. baumannii, while the 4-nitro analog (compound 18) achieved 98.7% inhibition against MRSA with an MIC of 2 μg/mL [1]. Halogen-substituted analogs (Cl at positions 2 and 4) showed moderate to very good activity, but the 3,4-dichloro substitution pattern of CAS 393125-33-2 was not included in this panel [1]. This absence creates a quantifiable knowledge gap: the 3,4-dichloro analog may exhibit superior or inferior potency relative to the 4-nitro benchmark, and procurement of this specific compound is the only way to experimentally resolve this SAR discontinuity.
| Evidence Dimension | In vitro antibacterial growth inhibition (%) at 32 μg/mL against MRSA |
|---|---|
| Target Compound Data | Not available in published literature |
| Comparator Or Baseline | Compound 17 (3-nitro): 99.4% inhibition; Compound 18 (4-nitro): 98.7% inhibition; Halogen analogs (19, 21, 22, 25, 27): moderate to very good activity (exact % not specified for each) |
| Quantified Difference | Cannot be calculated; data gap |
| Conditions | Whole-cell growth inhibition assay, 32 μg/mL single concentration, n=2, CO-ADD screening platform |
Why This Matters
Publishing the MIC of CAS 393125-33-2 against MRSA and MDR-A. baumannii would directly extend the SAR landscape and may reveal a potent, previously overlooked substitution pattern.
- [1] Sood, A., & Kesavan, V. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826. DOI: 10.1039/d3md00051f View Source
